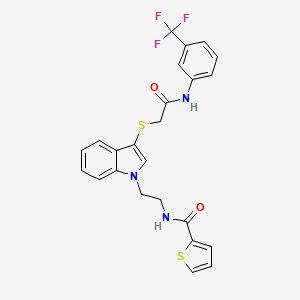![molecular formula C24H26N2O4 B2377310 4-((4-(benzo[d][1,3]dioxol-5-ylméthyl)pipérazin-1-yl)méthyl)-6,8-diméthyl-2H-chromén-2-one CAS No. 862207-75-8](/img/structure/B2377310.png)
4-((4-(benzo[d][1,3]dioxol-5-ylméthyl)pipérazin-1-yl)méthyl)-6,8-diméthyl-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a chromen-2-one core, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting breast cancer cells.
Neuroscience: The compound’s derivatives are studied for their anticonvulsant and antidepressant properties.
Pharmacology: It is used in the development of drugs targeting specific enzymes and receptors, such as carbonic anhydrase IX.
Mécanisme D'action
Target of Action
The primary targets of SMR000046827 are currently unknown. The compound is structurally similar to other piperazine derivatives, which have been found to exhibit good anticonvulsant activity in vivo . .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that smr000046827 might influence gaba-ergic neurotransmission in the brain .
Biochemical Pathways
Given the potential influence on GABA-ergic neurotransmission, it is possible that SMR000046827 could affect pathways related to seizure activity and mood regulation .
Result of Action
Based on the observed anticonvulsant activity of structurally similar compounds, it is possible that smr000046827 could have a protective effect against seizures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperazine with benzo[d][1,3]dioxole-5-ylmethyl chloride, followed by the condensation with 6,8-dimethyl-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as xylene, with potassium carbonate as a base, and requires heating to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piribedil: A dopamine agonist with a similar piperazine structure, used in the treatment of Parkinson’s disease.
BPPU: An aryl piperazine derivative with anticonvulsant and antidepressant activities.
Uniqueness
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and a chromen-2-one core, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKDYWTUAIWEMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2377227.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)



![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)
![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2377249.png)

